molecular formula C18H32N8O5 B14195209 L-Seryl-L-alanyl-L-histidyl-L-lysinamide CAS No. 834861-82-4

L-Seryl-L-alanyl-L-histidyl-L-lysinamide

Cat. No.: B14195209
CAS No.: 834861-82-4
M. Wt: 440.5 g/mol
InChI Key: RRWPBKZPVVZPAB-PYJNHQTQSA-N
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Description

L-Seryl-L-alanyl-L-histidyl-L-lysinamide is a peptide compound composed of four amino acids: serine, alanine, histidine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-alanyl-L-histidyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-alanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-histidine and L-lysine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-alanyl-L-histidyl-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form histidyl radicals.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Alkyl halides or acyl chlorides.

Major Products

    Oxidation: Oxidized histidine derivatives.

    Reduction: Reduced thiol-containing peptides.

    Substitution: Alkylated or acylated peptide derivatives.

Scientific Research Applications

L-Seryl-L-alanyl-L-histidyl-L-lysinamide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Seryl-L-alanyl-L-histidyl-L-lysinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. The histidine residue can act as a proton donor or acceptor, playing a crucial role in enzymatic catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-alanyl-L-histidyl-L-lysinamide is unique due to its specific sequence and the presence of lysinamide, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

834861-82-4

Molecular Formula

C18H32N8O5

Molecular Weight

440.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide

InChI

InChI=1S/C18H32N8O5/c1-10(24-17(30)12(20)8-27)16(29)26-14(6-11-7-22-9-23-11)18(31)25-13(15(21)28)4-2-3-5-19/h7,9-10,12-14,27H,2-6,8,19-20H2,1H3,(H2,21,28)(H,22,23)(H,24,30)(H,25,31)(H,26,29)/t10-,12-,13-,14-/m0/s1

InChI Key

RRWPBKZPVVZPAB-PYJNHQTQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CO)N

Origin of Product

United States

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